4-amino-2-benzyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one
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Overview
Description
4-amino-2-benzyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-benzyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylhydrazine with 3-methyl-2-butanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-benzyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and benzyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-amino-2-benzyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-amino-2-benzyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3-one
- 4-amino-2-benzyl-1,5-dimethyl-1H-pyrazol-3-one
Uniqueness
4-amino-2-benzyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-amino-2-benzyl-1,5-dimethylpyrazol-3-one |
InChI |
InChI=1S/C12H15N3O/c1-9-11(13)12(16)15(14(9)2)8-10-6-4-3-5-7-10/h3-7H,8,13H2,1-2H3 |
InChI Key |
FFKRFHFYHOPOLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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